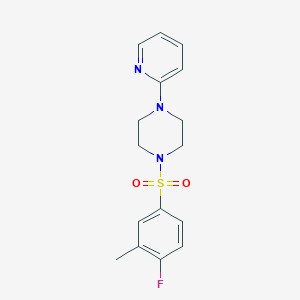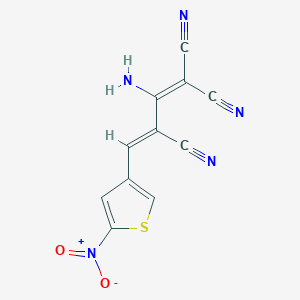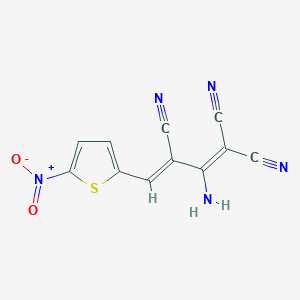
(3Z)-2-amino-4-(5-nitrothiophen-2-yl)buta-1,3-diene-1,1,3-tricarbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3Z)-2-amino-4-(5-nitrothiophen-2-yl)buta-1,3-diene-1,1,3-tricarbonitrile, also known as ANTT, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. ANTT is a heterocyclic compound that contains a thiophene ring and three cyano groups, making it a versatile molecule for use in chemical reactions and research.
作用机制
The mechanism of action of (3Z)-2-amino-4-(5-nitrothiophen-2-yl)buta-1,3-diene-1,1,3-tricarbonitrile is still being investigated, but it is believed to involve the inhibition of DNA synthesis and cell division. This compound has been shown to induce apoptosis, or programmed cell death, in cancer cells, suggesting that it may be a promising candidate for the development of new cancer treatments.
Biochemical and Physiological Effects:
This compound has been shown to exhibit low toxicity in vitro, making it a safe option for use in laboratory experiments. However, further studies are needed to fully understand the biochemical and physiological effects of this compound in vivo.
实验室实验的优点和局限性
The advantages of using (3Z)-2-amino-4-(5-nitrothiophen-2-yl)buta-1,3-diene-1,1,3-tricarbonitrile in laboratory experiments include its low toxicity, high yield synthesis method, and potential applications in various fields. However, the limitations of using this compound include its limited solubility in common solvents and the need for further studies to fully understand its mechanism of action and potential side effects.
未来方向
There are several future directions for research on (3Z)-2-amino-4-(5-nitrothiophen-2-yl)buta-1,3-diene-1,1,3-tricarbonitrile, including:
1. Further investigation of its anticancer activity and potential use as a cancer treatment.
2. Exploration of its antibacterial and antifungal properties and potential use as a broad-spectrum antimicrobial agent.
3. Synthesis of novel materials using this compound as a building block and investigation of their unique properties.
4. Investigation of its potential use in electronic devices, including organic light-emitting diodes and field-effect transistors.
5. Further studies to fully understand the biochemical and physiological effects of this compound in vivo.
In conclusion, this compound is a versatile molecule with potential applications in various fields, including medicinal chemistry, material science, and electronics. Its low toxicity and high yield synthesis method make it a promising candidate for use in laboratory experiments. Further research is needed to fully understand its mechanism of action and potential applications.
合成方法
The synthesis of (3Z)-2-amino-4-(5-nitrothiophen-2-yl)buta-1,3-diene-1,1,3-tricarbonitrile involves the reaction of 5-nitro-2-thiophenecarbonitrile with ethyl acetoacetate, followed by the addition of ammonium acetate and acetic anhydride. The resulting mixture is then heated to produce this compound in high yield. This method has been optimized for large-scale production of this compound, making it a cost-effective option for researchers.
科学研究应用
(3Z)-2-amino-4-(5-nitrothiophen-2-yl)buta-1,3-diene-1,1,3-tricarbonitrile has been extensively studied for its potential applications in various fields, including medicinal chemistry, material science, and electronics. In medicinal chemistry, this compound has been shown to exhibit potent anticancer activity, making it a promising candidate for the development of new cancer treatments. This compound has also been investigated for its antibacterial and antifungal properties, suggesting its potential use as a broad-spectrum antimicrobial agent.
In material science, this compound has been used as a building block for the synthesis of novel materials with unique properties, such as high thermal stability and conductivity. This compound has also been explored for its potential use in electronic devices, including organic light-emitting diodes and field-effect transistors.
属性
CAS 编号 |
179951-64-5 |
|---|---|
分子式 |
C11H5N5O2S |
分子量 |
271.26 g/mol |
IUPAC 名称 |
(3Z)-2-amino-4-(5-nitrothiophen-2-yl)buta-1,3-diene-1,1,3-tricarbonitrile |
InChI |
InChI=1S/C11H5N5O2S/c12-4-7(11(15)8(5-13)6-14)3-9-1-2-10(19-9)16(17)18/h1-3H,15H2/b7-3+ |
InChI 键 |
NKVYIIASCYUJOP-XVNBXDOJSA-N |
手性 SMILES |
C1=C(SC(=C1)[N+](=O)[O-])/C=C(\C#N)/C(=C(C#N)C#N)N |
SMILES |
C1=C(SC(=C1)[N+](=O)[O-])C=C(C#N)C(=C(C#N)C#N)N |
规范 SMILES |
C1=C(SC(=C1)[N+](=O)[O-])C=C(C#N)C(=C(C#N)C#N)N |
同义词 |
(3E)-2-amino-4-(5-nitrothiophen-2-yl)buta-1,3-diene-1,1,3-tricarbonitr ile |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



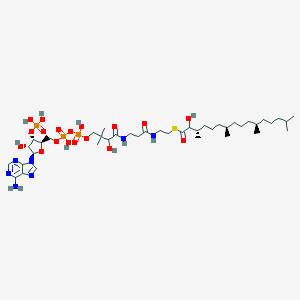
![methyl 2-[(1R,3R,4R)-6-[(4R,6R)-4-(dimethylamino)-5-hydroxy-6-methyloxan-2-yl]-4,9-dihydroxy-1-methyl-5,10-dioxo-3,4-dihydro-1H-benzo[g]isochromen-3-yl]acetate](/img/structure/B222744.png)
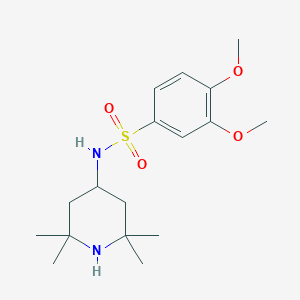
![[(5Z,8E,13Z)-1,11,21-Trihydroxy-17-(1-hydroxyethyl)-5,13-bis(2-methoxy-2-oxoethylidene)-10,10,26,26-tetramethyl-19-oxo-18,27,28,29-tetraoxatetracyclo[21.3.1.13,7.111,15]nonacos-8-en-25-yl] 2,2-dimethylpropanoate](/img/structure/B222777.png)
![(Z)-4-[(2E)-2-[(2-Methylphenyl)-phenylmethylidene]hydrazinyl]-4-oxobut-2-enoic acid](/img/structure/B222780.png)

![[(5Z,8E,13Z)-1,21-Dihydroxy-17-(1-hydroxyethyl)-5,13-bis(2-methoxy-2-oxoethylidene)-10,10,26,26-tetramethyl-19-oxo-18,27,28,29-tetraoxatetracyclo[21.3.1.13,7.111,15]nonacosa-8,11-dien-25-yl] 2,2-dimethylpropanoate](/img/structure/B222894.png)


![1-[(5-Bromo-2-methoxy-4-methylphenyl)sulfonyl]-4-(2-pyridinyl)piperazine](/img/structure/B222917.png)
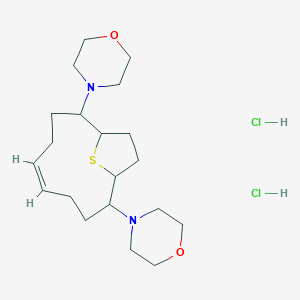
![1-[(3,4-Dichloro-2-methoxyphenyl)sulfonyl]-4-(2-pyridinyl)piperazine](/img/structure/B222923.png)
